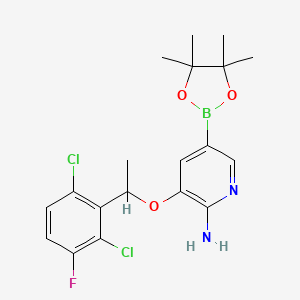

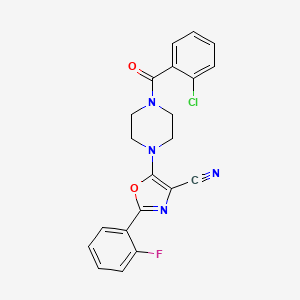

![molecular formula C15H14N4O3 B2846978 1-[[4-(2-甲氧基苯基)-1,2,4-三唑-3-基]甲基]吡咯-2-羧酸 CAS No. 1556701-56-4](/img/structure/B2846978.png)

1-[[4-(2-甲氧基苯基)-1,2,4-三唑-3-基]甲基]吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a biologically active scaffold known for its diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

The structure of pyrrole derivatives is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The presence of different substituents on the ring can significantly influence the properties and biological activity of the compound .Chemical Reactions Analysis

Pyrrole and its derivatives can undergo a variety of chemical reactions. For example, a three-component reaction of arylglyoxal hydrates was performed with β-dicarbonyl compounds in the presence of ammonium acetate and hydrazine hydrate for the preparation of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid .科学研究应用

合成和表征

1-[[4-(2-甲氧基苯基)-1,2,4-三唑-3-基]甲基]吡咯-2-羧酸已在各种合成和表征研究中得到探索。一项研究通过涉及类似化合物的反应展示了新的杂环体系的形成,展示了典型的吡咯型反应性 (Deady & Devine, 2006)。另一项研究涉及合成高度官能化的 3-(吡啶-3-基)异恶唑,表明类似化合物在创建多样化的分子结构方面的多功能性 (Ruano, Fajardo, & Martín, 2005)。

结构分析

该化合物的结构方面一直备受关注。例如,使用同步加速器 X 射线粉末衍射确定了相关化合物的晶体结构,揭示了它们作为抗肿瘤剂的潜力 (Silva et al., 2012)。这突出了结构分析在了解此类化合物的治疗潜力方面的重要性。

药理学特征

尽管对 1-[[4-(2-甲氧基苯基)-1,2,4-三唑-3-基]甲基]吡咯-2-羧酸 的药理学研究有限,但已对相关化合物进行了药理学特征研究。例如,已评估具有相似结构的化合物的镇痛和抗炎作用,表明此类分子的潜在药用应用 (Massa et al., 1989)。

抗菌性能

另一个研究领域涉及类似化合物的抗菌性能。一项研究合成了新型吡咯衍生物并评估了它们的体外抗菌活性,揭示了此类化合物在开发新型抗菌剂中的潜在用途 (Hublikar et al., 2019)。

分子相互作用和络合物形成

已探索相关化合物与金属离子的相互作用,以了解它们在形成具有治疗意义的络合物方面的潜力。例如,一项关于抗炎药(结构上类似于 1-[[4-(2-甲氧基苯基)-1,2,4-三唑-3-基]甲基]吡咯-2-羧酸)与 Zn(II)、Cd(II) 和 Pt(II) 等金属离子的相互作用的研究提供了对合成和表征此类络合物的见解 (Dendrinou-Samara et al., 1998)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . In particular, compounds with a 2-methoxyphenyl group have shown affinity for alpha1-adrenergic receptors , which play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

For instance, compounds with a 2-methoxyphenyl group have shown to bind to alpha1-adrenergic receptors, potentially influencing the contraction of smooth muscles .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic profiles . For instance, some compounds with a 2-methoxyphenyl group have exhibited acceptable pharmacokinetic profiles, making them potential candidates for further investigation as alpha1-adrenergic receptor antagonists .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

1-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-22-13-7-3-2-5-11(13)19-10-16-17-14(19)9-18-8-4-6-12(18)15(20)21/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDCMHWKRXQBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NN=C2CN3C=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)

![3-(4-Bromophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846896.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2846898.png)

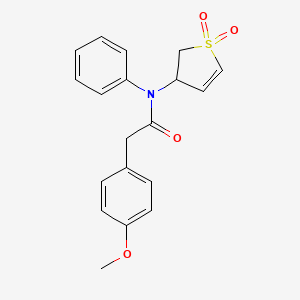

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)

![5-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2846907.png)

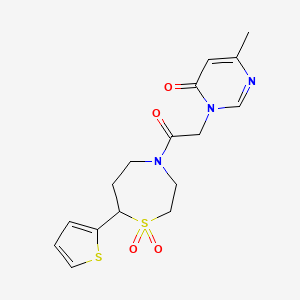

![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)